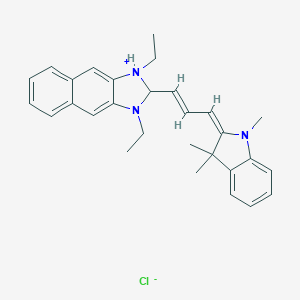
Typ-nic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typ-nic is a novel compound that has been recently discovered and is being studied for its potential use in scientific research. It is a synthetic compound that has been designed to mimic the effects of nicotine on the brain but without the addictive properties. The purpose of
Mecanismo De Acción
Typ-nic works by binding to the same receptors in the brain that nicotine binds to. However, it does not activate these receptors to the same extent as nicotine, which is why it does not have the addictive properties. Instead, Typ-nic acts as a partial agonist, meaning that it activates the receptors to a lesser extent than nicotine but still produces some of the same effects.
Efectos Bioquímicos Y Fisiológicos
Typ-nic has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased dopamine release, increased heart rate and blood pressure, and increased respiration rate. However, the effects of Typ-nic are generally milder than those of nicotine due to its partial agonist activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Typ-nic in lab experiments is that it allows researchers to study the effects of nicotine without the confounding factor of addiction. This can be useful in understanding the mechanisms of addiction and developing new treatments for nicotine addiction. However, one limitation of Typ-nic is that it may not fully mimic the effects of nicotine on the brain and other physiological systems, which could limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for research on Typ-nic. One area of interest is the development of new treatments for nicotine addiction based on the partial agonist activity of Typ-nic. Another potential direction is the use of Typ-nic as a tool for studying the effects of nicotine on the brain and other physiological systems in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of Typ-nic and how they compare to those of nicotine.
Métodos De Síntesis
Typ-nic is a synthetic compound that is synthesized using a multi-step process. The first step involves the synthesis of a precursor molecule, which is then subjected to a series of chemical reactions to produce Typ-nic. The synthesis method is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Typ-nic has potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and toxicology. It can be used to study the effects of nicotine on the brain without the addictive properties, which can be useful in understanding the mechanisms of addiction. It can also be used to study the effects of nicotine on various physiological systems, such as the cardiovascular and respiratory systems.
Propiedades
Número CAS |
139167-47-8 |
|---|---|
Nombre del producto |
Typ-nic |
Fórmula molecular |
C29H34ClN3 |
Peso molecular |
460.1 g/mol |
Nombre IUPAC |
1,3-diethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,2-dihydrobenzo[f]benzimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H33N3.ClH/c1-6-31-25-19-21-13-8-9-14-22(21)20-26(25)32(7-2)28(31)18-12-17-27-29(3,4)23-15-10-11-16-24(23)30(27)5;/h8-20,28H,6-7H2,1-5H3;1H/b18-12+,27-17+; |
Clave InChI |
QZQKZGHOWJOTJZ-UHFFFAOYSA-O |
SMILES isomérico |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
SMILES canónico |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
Sinónimos |
1,3-diethyl-2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl)-1H-naphth(2,3-d)imidazolium TYP-NIC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



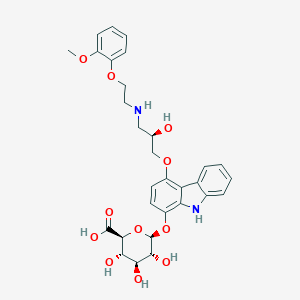
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

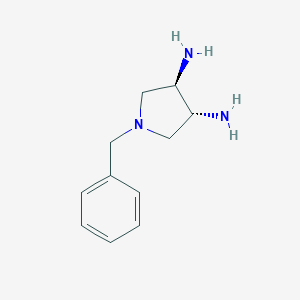
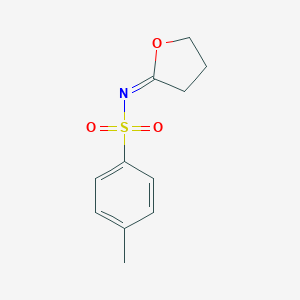


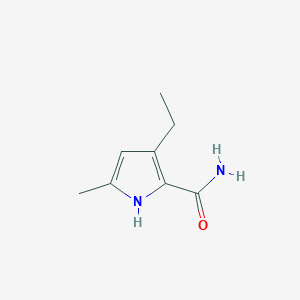
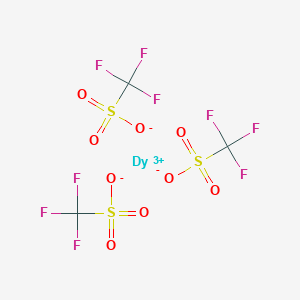
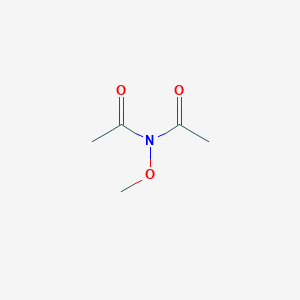
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)